molecular formula C10H16N2O3 B14859488 (4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid

(4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14859488
M. Wt: 212.25 g/mol
InChI Key: TZXPASCZTVACSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid is a synthetic organic compound that features a piperazine ring substituted with a cyclobutyl group and an acetic acid moiety. Compounds with piperazine rings are often explored for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

    Oxidation to Form the Ketone:

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group or the piperazine ring.

    Reduction: Reduction reactions can target the ketone group to form secondary alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic conditions.

    Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Antimicrobial Agents: Potential use in developing new antimicrobial drugs.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: Explored for potential therapeutic applications, including anticancer and antiviral drugs.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutyl group and piperazine ring could play crucial roles in binding to these targets, while the acetic acid moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclobutyl-3-oxo-piperazin-1-YL)-propionic acid: Similar structure but with a propionic acid moiety.

    (4-Cyclobutyl-3-oxo-piperazin-1-YL)-butyric acid: Similar structure but with a butyric acid moiety.

    (4-Cyclobutyl-3-oxo-piperazin-1-YL)-benzoic acid: Similar structure but with a benzoic acid moiety.

Uniqueness

(4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid is unique due to its specific combination of a cyclobutyl group, a piperazine ring, and an acetic acid moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

2-(4-cyclobutyl-3-oxopiperazin-1-yl)acetic acid

InChI

InChI=1S/C10H16N2O3/c13-9-6-11(7-10(14)15)4-5-12(9)8-2-1-3-8/h8H,1-7H2,(H,14,15)

InChI Key

TZXPASCZTVACSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2=O)CC(=O)O

Origin of Product

United States

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